2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine
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Description
2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signals and affect downstream effects such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of the growth of certain cell lines . For instance, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Action Environment
It’s worth noting that various extracellular signals can trigger tak1 activation , suggesting that the compound’s efficacy could potentially be influenced by the presence or absence of these signals.
Properties
IUPAC Name |
2-imidazo[1,2-b]pyridazin-6-yloxy-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16(2)10-4-3-5-11(10)18-13-7-6-12-14-8-9-17(12)15-13/h6-11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXONNVNXTBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.